4-Chloro-1-(dichloromethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(dichloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl3NO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a dichloromethyl group, and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(dichloromethyl)-2-nitrobenzene typically involves the chlorination of 4-chloro-2-nitrotoluene. The reaction is carried out in the presence of a chlorinating agent such as phosphorus trichloride or sulfuryl chloride. The reaction conditions usually include elevated temperatures and sometimes the presence of a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing 4-chloro-2-nitrotoluene. The reaction mixture is maintained at a controlled temperature to ensure complete chlorination. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(dichloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
4-Chloro-1-(dichloromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(dichloromethyl)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can affect biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(dichloromethyl)benzene
- 4-Chloro-2-nitrotoluene
- 4-Chloro-1-nitrobenzene
Uniqueness
4-Chloro-1-(dichloromethyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a dichloromethyl group on the benzene ring
Properties
Molecular Formula |
C7H4Cl3NO2 |
---|---|
Molecular Weight |
240.5 g/mol |
IUPAC Name |
4-chloro-1-(dichloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H |
InChI Key |
MRYKIQRPHLJQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.